Cas no 5997-01-3 (Thiomorpholin-4-amine)

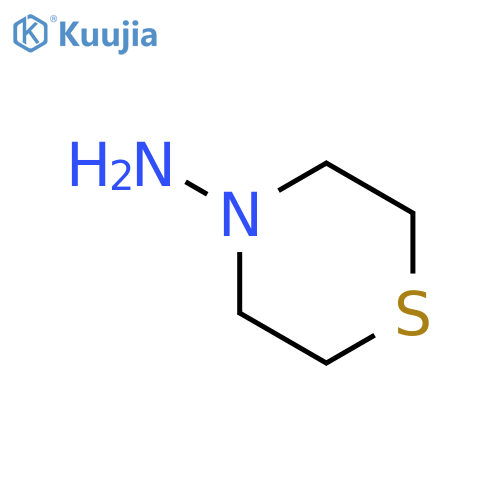

Thiomorpholin-4-amine structure

商品名:Thiomorpholin-4-amine

Thiomorpholin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Thiomorpholinamine

- Thiomorpholin-4-amine

- AKOS005213524

- 4-amino-tetrahydro-2H-1,4-thiazine

- CS-0454158

- LS-09216

- 5997-01-3

- EN300-216204

- MFCD18457653

- SCHEMBL971418

-

- MDL: MFCD18457653

- インチ: InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2

- InChIKey: IAFSUZIBZMPMPK-UHFFFAOYSA-N

- ほほえんだ: NN1CCSCC1

計算された属性

- せいみつぶんしりょう: 393.14387

- どういたいしつりょう: 393.143704

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 584

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.379

- 屈折率: 1.654

- PSA: 114.4

Thiomorpholin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216204-10.0g |

thiomorpholin-4-amine |

5997-01-3 | 91% | 10g |

$1962.0 | 2023-06-08 | |

| Chemenu | CM325783-1g |

thiomorpholin-4-amine |

5997-01-3 | 95%+ | 1g |

$547 | 2021-08-18 | |

| Enamine | EN300-216204-0.25g |

thiomorpholin-4-amine |

5997-01-3 | 91% | 0.25g |

$183.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14888-250MG |

thiomorpholin-4-amine |

5997-01-3 | 95% | 250MG |

¥ 1,445.00 | 2023-03-31 | |

| TRC | T221990-250mg |

Thiomorpholin-4-amine |

5997-01-3 | 250mg |

$ 565.00 | 2022-06-03 | ||

| TRC | T221990-100mg |

Thiomorpholin-4-amine |

5997-01-3 | 100mg |

$ 275.00 | 2022-06-03 | ||

| Chemenu | CM325783-5g |

thiomorpholin-4-amine |

5997-01-3 | 95%+ | 5g |

$2048 | 2022-06-10 | |

| Enamine | EN300-216204-5g |

thiomorpholin-4-amine |

5997-01-3 | 91% | 5g |

$1322.0 | 2023-09-16 | |

| Aaron | AR00F0M2-50mg |

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)pyrrolidine-1-carboxamide |

5997-01-3 | 91% | 50mg |

$144.00 | 2025-03-31 | |

| Aaron | AR00F0M2-250mg |

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)pyrrolidine-1-carboxamide |

5997-01-3 | 95% | 250mg |

$263.00 | 2025-02-10 |

Thiomorpholin-4-amine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

5997-01-3 (Thiomorpholin-4-amine) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5997-01-3)Thiomorpholin-4-amine

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):178.0/296.0/444.0/1333.0/2221.0